N-(8,8-Dimethyl-7,7-dioxido-7-thiabicyclo(4.2.0)oct-3-en-5-yl)-N,N-diethylamine
Description
N-(8,8-Dimethyl-7,7-dioxido-7-thiabicyclo[4.2.0]oct-3-en-5-yl)-N,N-diethylamine is a bicyclic sulfone-containing tertiary amine. Its core structure comprises a 7-thiabicyclo[4.2.0]octene system with sulfone (7,7-dioxido) and dimethyl substituents at the 8-position. The N,N-diethylamine group is attached to the 5-position of the bicyclic scaffold.
Properties
CAS No. |
23430-95-7 |
|---|---|
Molecular Formula |
C13H23NO2S |
Molecular Weight |
257.39 g/mol |
IUPAC Name |
N,N-diethyl-8,8-dimethyl-7,7-dioxo-7λ6-thiabicyclo[4.2.0]oct-3-en-5-amine |
InChI |
InChI=1S/C13H23NO2S/c1-5-14(6-2)11-9-7-8-10-12(11)17(15,16)13(10,3)4/h7,9-12H,5-6,8H2,1-4H3 |
InChI Key |
QJCHNJSMOALMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C=CCC2C1S(=O)(=O)C2(C)C |
Origin of Product |
United States |
Biological Activity
N-(8,8-Dimethyl-7,7-dioxido-7-thiabicyclo(4.2.0)oct-3-en-5-yl)-N,N-diethylamine is a sulfur-containing bicyclic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 23430-95-7 |
| Molecular Formula | C13H23N2O2S |
| Molecular Weight | 257.392 g/mol |
| Density | 1.13 g/cm³ |
| Boiling Point | 389.5 °C at 760 mmHg |
| LogP | 2.93 |
| Flash Point | 189.4 °C |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The sulfur dioxide group in the bicyclic structure can participate in nucleophilic reactions, influencing enzyme activity and receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may act as an antagonist or agonist at various receptor sites, modulating physiological responses.
- Antioxidant Activity : The presence of sulfur may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds in the bicyclic family, providing insights into the potential effects of this compound.
- Antimicrobial Activity : Research has shown that bicyclic compounds exhibit varying degrees of antimicrobial effectiveness against different bacterial strains. For instance, compounds similar to the target have demonstrated inhibition against Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis .
- Cytotoxic Effects : In vitro studies indicated that certain derivatives possess cytotoxic properties against cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Some studies have suggested that bicyclic compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiabicyclo compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the bicyclic structure significantly enhanced antibacterial potency, suggesting that this compound could exhibit similar or improved efficacy .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against various human cancer cell lines (e.g., A549 lung carcinoma), related bicyclic compounds showed IC50 values in the micromolar range. This suggests that this compound may also possess significant anticancer properties .
Comparison with Similar Compounds
Spirogermanium (NSC 192965)
Structure : 2-Aza-8-germanspiro[4.5]decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride.
Key Features :
- Spirogermane core with germanium at the spiro center.
- N,N-Dimethylamine and dichloride substituents. Biological Activity: Exhibits broad-spectrum cytotoxicity against tumor cells, though lacks phase specificity in cell cycle disruption. Notably, it causes membrane damage and inhibits protein synthesis at cytotoxic concentrations.
Comparison :
- The rigid bicyclo[4.2.0]octene scaffold may offer enhanced stereochemical control compared to spirogermanium’s flexible spiro system.
Sunitinib Derivatives with N,N-Diethylamine Modifications
Structure : Sunitinib analogues with modified spacers (e.g., azomethine, urea) between the amide and N,N-diethylamine groups.
Key Features :
Comparison :
- The sulfone group may enhance solubility, addressing a common limitation of hydrophobic kinase inhibitors.
Functional Analogues in Materials Science
Poly[N-(4-vinylbenzyl)-N,N-diethylamine] (PVEA)
Structure : Thermo-responsive polymer with N,N-diethylamine side chains.
Key Features :
Comparison :
- The sulfone group in the target compound could introduce additional polarity, influencing self-assembly properties in polymeric analogues.
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
